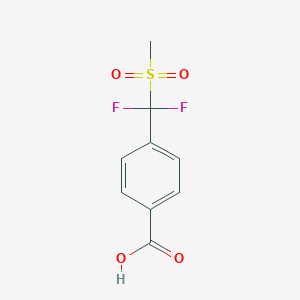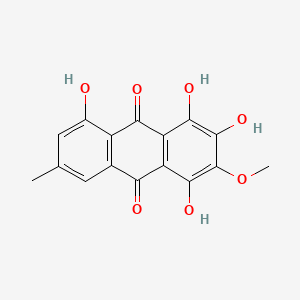
4-(Difluoro-methanesulfonylmethyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro-methanesulfonylmethyl)-benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-methylbenzoic acid.
Sulfonylation: The methyl group of 4-methylbenzoic acid is sulfonylated using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Oxidation: The resulting this compound is then oxidized to introduce the carboxylic acid functionality. This step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoro-methanesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro-methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Further oxidation can yield sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, sulfones, and sulfoxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoro-methanesulfonylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 4-(Difluoro-methanesulfonylmethyl)-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The difluoro-methanesulfonyl group is particularly effective in enhancing binding affinity and specificity due to its electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethanesulfonylmethyl)-benzoic acid: Similar structure but with a trifluoromethanesulfonyl group.
4-(Methanesulfonylmethyl)-benzoic acid: Contains a methanesulfonyl group instead of a difluoro-methanesulfonyl group.
4-(Chloromethanesulfonylmethyl)-benzoic acid: Features a chloromethanesulfonyl group.
Uniqueness
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Eigenschaften
Molekularformel |
C9H8F2O4S |
|---|---|
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
4-[difluoro(methylsulfonyl)methyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O4S/c1-16(14,15)9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
RWZYTDWWUPSBAF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C1=CC=C(C=C1)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)






